Pico-145

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

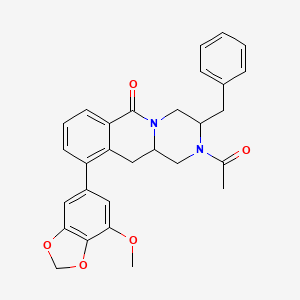

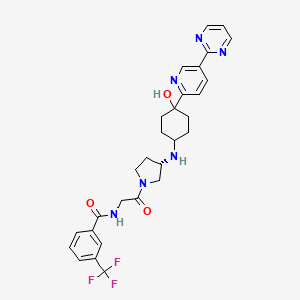

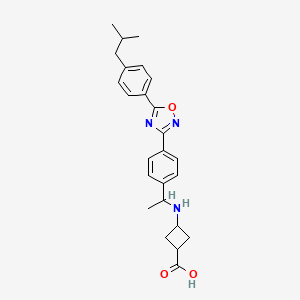

Pico-145, also known as HC-608, is a remarkable inhibitor of TRPC1/4/5 channels . It inhibits (−)-englerin A-activated TRPC4/TRPC5 channels, with IC50s of 0.349 and 1.3 nM in cells . It shows no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8 .

Molecular Structure Analysis

The molecular formula of this compound is C23H20ClF3N4O5 . Its exact mass is 524.11 and its molecular weight is 524.881 . The elemental analysis shows that it contains 52.63% Carbon, 3.84% Hydrogen, 6.75% Chlorine, 10.86% Fluorine, 10.67% Nitrogen, and 15.24% Oxygen .Applications De Recherche Scientifique

1. Pico- and Nanosatellite Projects

Pico- and nanosatellites, including CubeSats, have become increasingly significant in scientific and technological research. They are characterized by short development times, low costs, and the use of advanced technologies. Key applications include educational projects, technology demonstrations, and scientific experiments, with notable advancements in subsystem technologies except for attitude control systems (Bouwmeester & Jian Guo, 2010).

2. Probe of Inflation and Cosmic Origins (PICO)

The Probe of Inflation and Cosmic Origins (PICO) is a mission concept aimed at understanding the physics of the Big Bang, measuring the energy scale of inflation, and studying cosmic phenomena. PICO's design includes multiple frequency bands and the capability to survey the entire sky, contributing significantly to astrophysics and cosmology research (Sutin et al., 2018).

3. Custom Computing Systems: The PICO Project

The PICO project represents a paradigm shift in custom computing systems' design, enabling the rapid and cost-effective creation of custom chips. This approach is particularly beneficial for embedded computer design, leading to innovative smart products across various domains (Kathail et al., 2002).

4. MicroRNA-145 in Scientific Research

MicroRNA-145 plays a crucial role in regulating biological processes, such as apoptosis and interferon-β induction in bladder cancer cells. Understanding the mechanisms controlled by miR-145, such as the regulation of SOCS7 and the induction of apoptosis, provides significant insights into the treatment and understanding of cancer (Noguchi et al., 2013).

5. Application in Pico-Technology and Biomedicine

Pico-technology, particularly with the development of graphene quantum dots, has the potential to revolutionize biomedicine. Applications include bioimaging, smart drug delivery, safe cancer therapy, and personalized medicine, highlighting the transformative impact of pico-materials in medical research (Pashazadeh-Panahi & Hasanzadeh, 2019).

Mécanisme D'action

Pico-145 is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors . It inhibits (−)-englerin A-activated TRPC4/TRPC5 channels, with IC50s of 0.349 and 1.3 nM in cells . It shows no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8 .

It is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Propriétés

Numéro CAS |

1628287-16-0 |

|---|---|

Formule moléculaire |

C23H20ClF3N4O5 |

Poids moléculaire |

524.8812 |

Nom IUPAC |

7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)phenoxy)-3,7-dihydro-1H-purine-2,6-dione |

InChI |

InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 |

Clé InChI |

PRJHEJGMSOBHTO-UHFFFAOYSA-N |

SMILES |

ClC1=CC=C(CN2C(C(N(C3=O)CCCO)=O)=C(N=C2OC4=CC=CC(OC(F)(F)F)=C4)N3C)C=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Pico145; Pico-145; Pico 145; HC-608; HC 608; HC608; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

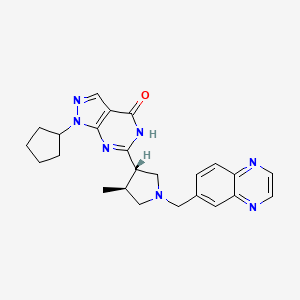

![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)

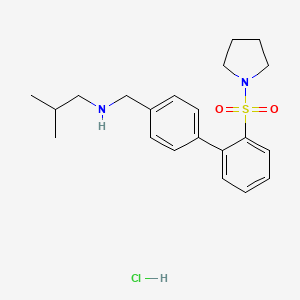

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

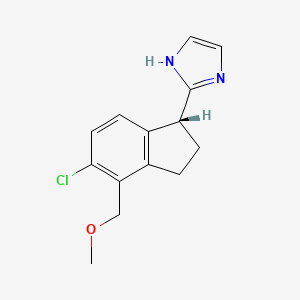

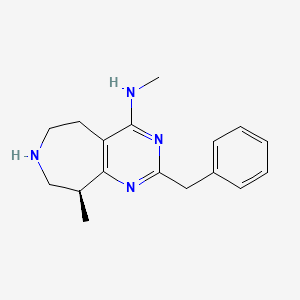

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)